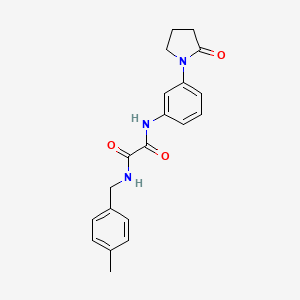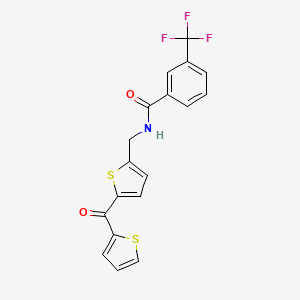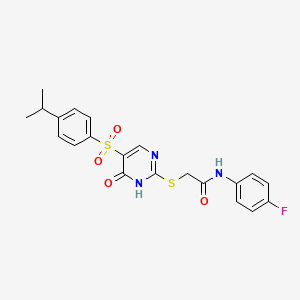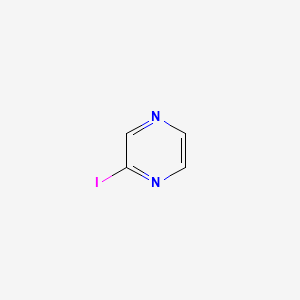![molecular formula C21H23N5O4 B2397730 ethyl 2-(1,7-dimethyl-3-(2-methylbenzyl)-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate CAS No. 919009-58-8](/img/structure/B2397730.png)
ethyl 2-(1,7-dimethyl-3-(2-methylbenzyl)-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(1,7-dimethyl-3-(2-methylbenzyl)-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate is a useful research compound. Its molecular formula is C21H23N5O4 and its molecular weight is 409.446. The purity is usually 95%.
BenchChem offers high-quality ethyl 2-(1,7-dimethyl-3-(2-methylbenzyl)-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 2-(1,7-dimethyl-3-(2-methylbenzyl)-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Catalytic Applications in Organic Synthesis
Imidazol-2-ylidenes, a class of N-heterocyclic carbenes (NHCs), have demonstrated efficiency as catalysts in transesterification and acylation reactions, crucial for organic synthesis. These catalysts facilitate the transformation of various esters and alcohols under mild conditions, showcasing their potential in enhancing the synthesis of complex molecules, including those structurally related or analogous to the given compound. The use of NHCs in catalysis represents a significant advancement in the development of more efficient, selective, and eco-friendly synthetic methods (Grasa, Gueveli, Singh, & Nolan, 2003).
Antioxidant Properties from Natural Sources
Research on substituted aryl meroterpenoids from the red seaweed Hypnea musciformis revealed potential antioxidant activities. These compounds, structurally diverse and rich in hydrophobic and steric elements, have shown promising results in inhibiting radical species and chelating metal ions, highlighting the potential of natural products in yielding compounds with antioxidant capabilities. This insight suggests that structurally related compounds, including the one , may also possess or contribute to antioxidant activities, warranting further investigation into their utility in pharmaceutical and food industries (Chakraborty, Joseph, Joy, & Raola, 2016).
Chemical Stability and Reactivity
The study of 1-ethyl-3-methyl-imidazolium acetate ([EMIM][OAc]), a widely used ionic liquid, revealed rapid and spontaneous reactions on the surfaces of polar glass plates, leading to the formation of N-heterocyclic carbene (NHC) and acetic acid. This reaction increases ion diffusivity by dissociating the cation and anion in the ionic liquid. This research provides valuable insights into the chemical stability and reactivity of ionic liquids and related compounds, highlighting the potential for their application in various industrial and research settings (Filippov, Antzutkin, & Shah, 2019).
Antimicrobial and Antioxidant Synthesis
The synthesis and evaluation of new compounds with 1H-imidazole structures have demonstrated significant antimicrobial activities. These compounds, developed through innovative synthetic pathways, offer promising leads for the development of new antimicrobial agents. Their structural features and biological activities provide a foundation for further research into compounds with potential applications in combating microbial resistance and oxidative stress (Al-badrany, Mohammed, & Alasadi, 2019).
Propiedades
IUPAC Name |
ethyl 2-[4,7-dimethyl-2-[(2-methylphenyl)methyl]-1,3-dioxopurino[7,8-a]imidazol-6-yl]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O4/c1-5-30-16(27)12-24-14(3)10-25-17-18(22-20(24)25)23(4)21(29)26(19(17)28)11-15-9-7-6-8-13(15)2/h6-10H,5,11-12H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUPXKHSVSNWMGB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=CN2C1=NC3=C2C(=O)N(C(=O)N3C)CC4=CC=CC=C4C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-(1,7-dimethyl-3-(2-methylbenzyl)-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(E)-3-(3,4-Dimethoxyphenyl)-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]prop-2-enamide](/img/structure/B2397652.png)

![5-methyl-6-[(3-methylphenyl)methylsulfanyl]-1H-pyrimidin-2-one](/img/structure/B2397654.png)








